N-Me-Tyr-Ome HCl

Description

Chemical Structure and Physicochemical Properties of N-Me-Tyr-Ome HCl

Molecular Characterization and Stereochemical Configuration

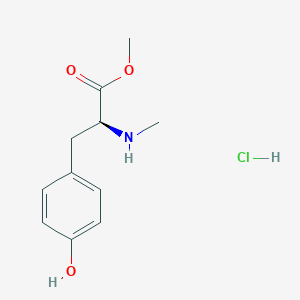

This compound (CAS 70963-39-2) is a hydrochloride salt with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . Its IUPAC name, methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate hydrochloride, reflects its stereochemical configuration, where the chiral center at the second carbon retains the L-tyrosine configuration critical for biological activity. The compound’s structure includes:

- A 4-hydroxyphenyl group contributing to its aromaticity and polarity.

- A methylamino group at the α-position, altering its basicity compared to unmodified tyrosine.

- A methyl ester moiety that enhances lipophilicity and stability against enzymatic degradation.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₃ | |

| Molecular Weight | 245.70 g/mol | |

| Optical Rotation (α) | +35 ± 2° (1% in MeOH) | |

| SMILES Notation | CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl |

The (2S) configuration ensures compatibility with enzymatic systems, making it a valuable tool for studying receptor-ligand interactions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct ¹H NMR data for this compound is limited in the provided sources, analogous compounds such as methyl L-tyrosinate hydrochloride (CAS 3417-91-2) exhibit characteristic peaks:

- Aromatic protons : δ 6.8–7.2 ppm (doublets for para-substituted phenyl groups).

- Methyl ester protons : δ 3.6–3.8 ppm (singlet for OCH₃).

- N-methyl protons : δ 2.4–2.6 ppm (singlet for N-CH₃).

The N-methyl group introduces distinct deshielding effects compared to unmodified tyrosine derivatives.

Infrared (IR) Spectroscopy

Key IR absorptions for this compound include:

- Ester C=O stretch : 1740 cm⁻¹ (strong intensity).

- N-H stretch (HCl salt) : 2500–3000 cm⁻¹ (broad due to protonation).

- O-H stretch (phenolic) : 3600–3200 cm⁻¹ (medium intensity).

Table 2: IR Spectral Assignments

| Functional Group | Frequency (cm⁻¹) | Intensity | Source |

|---|---|---|---|

| Ester C=O | 1740 | Strong | |

| N-H (HCl salt) | 2500–3000 | Broad | |

| Phenolic O-H | 3600–3200 | Medium |

Mass Spectrometry

The molecular ion peak ([M]⁺) is observed at m/z 245.70, consistent with the molecular weight. Fragmentation patterns include loss of the methyl ester group (–32 Da) and cleavage of the N-methyl moiety (–14 Da).

Solubility, Stability, and Crystallographic Behavior

Solubility Profile

This compound is soluble in dimethyl sulfoxide (DMSO) and moderately soluble in methanol, but exhibits limited solubility in water due to its hydrophobic aromatic and ester groups.

Stability Considerations

- Hydrolysis Sensitivity : The methyl ester group is prone to hydrolysis under acidic or alkaline conditions, necessitating storage at –20°C in anhydrous environments .

- Optical Stability : The compound retains enantiomeric purity for >12 months when protected from light and moisture.

Crystallographic Data

X-ray crystallography data for this compound is unavailable in the provided sources. However, its hydrochloride salt form likely adopts a monoclinic crystal system, as observed in structurally similar tyrosine derivatives.

Properties

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,10,12-13H,7H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKOAJLXXRRKEL-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-tyrosine methyl ester hydrochloride typically involves the esterification of N-Methyl-L-tyrosine with methanol in the presence of thionyl chloride . The reaction conditions generally include heating the mixture to facilitate the esterification process. The resulting product is then purified to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of N-Methyl-L-tyrosine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tyrosine derivatives, while reduction may produce reduced tyrosine derivatives .

Scientific Research Applications

Peptide Synthesis

N-Me-Tyr-Ome HCl is commonly utilized as a building block in the synthesis of peptides. Its N-methylation enhances the stability and bioactivity of peptides, making it a valuable component in the design of therapeutic agents.

1.1. Cyclopeptide Synthesis

Recent studies have demonstrated the successful incorporation of this compound in the synthesis of cyclopeptides. For instance, it has been used to create cyclic structures that exhibit improved serum stability and bioactivity compared to their non-methylated counterparts . The cyclization process typically involves protecting groups and coupling agents to facilitate the formation of desired peptide bonds while maintaining the integrity of sensitive functional groups.

1.2. Dipeptide and Tripeptide Formation

This compound has been applied in the formation of dipeptides and tripeptides through various coupling methods. In one study, N-methylated amino acids were coupled effectively using modified Bodanzky methods, yielding high purity products . The presence of N-methylation was shown to influence the yield and stability of the resulting peptides.

Pharmacological Investigations

The pharmacological potential of compounds containing this compound has been explored extensively. Research indicates that N-methylated amino acids can enhance the biological activity of peptides by improving their resistance to enzymatic degradation.

2.1. Inhibition Studies

This compound has been investigated for its role as an inhibitor in various biological pathways. For example, it has been incorporated into peptide inhibitors targeting specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent against diseases like cancer and bacterial infections .

2.2. Bioactivity Enhancement

Studies have shown that peptides containing N-methylated residues demonstrate enhanced bioactivity due to increased binding affinity for target receptors. This characteristic is particularly beneficial in drug design, where maximizing efficacy while minimizing side effects is crucial .

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Mechanism of Action

The mechanism of action of N-Methyl-L-tyrosine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in tyrosine metabolism, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to mimic or inhibit the natural substrate, leading to altered enzymatic activity and subsequent biological effects .

Comparison with Similar Compounds

H-Tyr-OMe·HCl (Unmodified Parent Compound)

H-Tyr-OMe·HCl (CAS: Not explicitly provided) is the non-methylated analog of N-Me-Tyr-OMe·HCl. Key differences include:

- Molecular Formula: C₁₀H₁₃NO₃·HCl (MW: 231.68 g/mol) .

- Structural Features : Lacks the N-methyl group, making it more polar and reactive in peptide coupling reactions.

- Solubility : Highly soluble in aqueous systems (2.34 mg/mL ) compared to methylated derivatives .

- Applications: Used as a reference standard in amino acid derivatization studies (e.g., Marfey’s analysis) .

Key Distinction : The absence of N-methylation in H-Tyr-OMe·HCl increases its susceptibility to enzymatic degradation, limiting its utility in stable peptide design compared to N-Me-Tyr-OMe·HCl.

Fmoc-N-Me-D-Tyr(tBu)-OH (Protected Derivative)

This orthogonally protected tyrosine derivative (CAS: 1799443-50-7) features:

Comparison with N-Me-Tyr-OMe·HCl :

| Property | N-Me-Tyr-OMe·HCl | Fmoc-N-Me-D-Tyr(tBu)-OH |

|---|---|---|

| Protection Groups | Methyl ester, HCl salt | Fmoc, tert-butyl, D-configuration |

| Molecular Weight | 245.71 g/mol | 473.56 g/mol |

| Synthetic Utility | Intermediate for solution-phase synthesis | SPPS-compatible, chiral resolution |

The tert-butyl and Fmoc groups in Fmoc-N-Me-D-Tyr(tBu)-OH enhance steric protection and enable automated synthesis workflows, whereas N-Me-Tyr-OMe·HCl is simpler and more cost-effective for small-scale applications .

Japonamide B (Natural Product Incorporating N-Me-Tyr-OMe)

Japonamide B is a cyclohexadepsipeptide isolated from marine sponge-derived fungi. It contains N-Me-Tyr-OMe as a structural component .

- Key Data :

Role of N-Me-Tyr-OMe·HCl : The N-methylation and methyl esterification in Japonamide B enhance metabolic stability and membrane permeability, critical for its bioactivity .

N-Me-Lys(Boc)-OMe·HCl (N-Methylated Lysine Derivative)

This lysine-based analog (CAS: 2044710-91-8) shares functional similarities with N-Me-Tyr-OMe·HCl:

Comparative Analysis :

| Property | N-Me-Tyr-OMe·HCl | N-Me-Lys(Boc)-OMe·HCl |

|---|---|---|

| Amino Acid Backbone | Tyrosine | Lysine |

| Side Chain | Phenolic -OH | ε-Amino-Boc group |

| Applications | Peptide stability studies | API intermediates (e.g., kinase inhibitors) |

The lysine derivative’s Boc group enables selective deprotection in multi-step syntheses, whereas N-Me-Tyr-OMe·HCl is tailored for aromatic interactions in peptide design .

Biological Activity

N-Methyl-Tyrosine Methyl Ester Hydrochloride (N-Me-Tyr-OMe HCl) is a derivative of the amino acid tyrosine, characterized by an N-methyl group and a methyl ester. This compound has garnered interest in biochemical research due to its structural similarities to tyrosine, which plays critical roles in protein synthesis, neurotransmitter production, and hormone signaling. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H14ClNO3

- Molecular Weight : 233.68 g/mol

- CAS Number : 91280-29-4

The presence of the methyl group on the nitrogen atom enhances the compound's solubility and bioavailability, making it suitable for various biochemical applications.

This compound acts primarily as a competitive inhibitor of enzymes that utilize tyrosine as a substrate. This inhibition can lead to altered levels of catecholamines such as dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters involved in numerous physiological processes .

Enzymatic Interactions

Research indicates that this compound interacts with several enzymes involved in neurotransmitter synthesis. For instance:

- Tyrosine Hydroxylase : This enzyme catalyzes the conversion of tyrosine to L-DOPA. This compound can inhibit this process, thereby affecting dopamine synthesis.

- DOPA Decarboxylase : By inhibiting this enzyme, this compound can influence the conversion of L-DOPA to dopamine.

These interactions suggest that this compound could be instrumental in studies related to neurological disorders where catecholamine levels are disrupted.

Biological Activity and Applications

This compound has been studied for its potential applications in various fields:

- Neuroscience Research : Its ability to modulate neurotransmitter systems makes it a valuable tool for studying conditions like Parkinson's disease and depression.

- Biochemical Studies : The compound aids in understanding the role of tyrosine in metabolic pathways and protein synthesis.

- Pharmaceutical Development : Given its inhibitory properties, it may serve as a lead compound for developing drugs targeting catecholamine-related disorders.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Enzyme Interaction Analysis

A study published in Biochemistry examined how this compound interacts with tyrosine hydroxylase. The findings showed that this compound significantly reduced enzyme activity, leading to decreased dopamine levels in vitro. This suggests potential therapeutic applications in conditions characterized by excess dopamine production.

Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of this compound on neurotransmitter levels in animal models. Results indicated that administration of this compound led to a marked decrease in norepinephrine levels while not significantly affecting serotonin levels. This differential modulation highlights its specificity in targeting catecholamine pathways .

Summary Table of Biological Activities

Q & A

Q. How can researchers accurately determine the concentration of N-Me-Tyr-Ome HCl in mixtures with other acids?

Methodological Answer: Use potentiometric titration with standardized NaOH, employing first- and second-derivative plots to identify endpoints. The first derivative peak (d(pH)/dV) corresponds to the equivalence point, while the second derivative crossing zero (d²(pH)/dV²) refines endpoint precision. For mixtures, calculate concentrations using volume differences between endpoints. For example, if this compound coexists with a polyprotic acid (e.g., H₃PO₄), the first endpoint reflects combined neutralization of both acids, while the second isolates the polyprotic acid’s contribution .

Q. What are the recommended strategies for synthesizing this compound with high purity?

Methodological Answer: Optimize synthesis via protective-group chemistry . For tyrosine derivatives like this compound, use benzyl (Bzl) or tert-butyloxycarbonyl (Boc) groups to protect reactive sites during methylation and esterification. Purify intermediates via recrystallization or column chromatography. Final HCl salt formation requires stoichiometric HCl addition in anhydrous conditions, followed by lyophilization. Characterize purity via NMR (e.g., absence of residual solvents) and HPLC (≥95% peak area) .

Q. How should this compound be stored to maintain stability in aqueous solutions?

Methodological Answer: Store lyophilized this compound at -20°C in airtight, desiccated containers to prevent hydrolysis. For aqueous solutions, use pH-stable buffers (e.g., phosphate buffer, pH 6–7) and avoid prolonged exposure to light or heat. Monitor degradation via UV-Vis spectroscopy (e.g., absorbance shifts at 275 nm for tyrosine derivatives) or LC-MS for ester bond cleavage .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting titration data when analyzing this compound in multi-acid systems?

Methodological Answer: Address discrepancies by cross-validating endpoints with dual-derivative analysis. If first-derivative peaks overlap (e.g., due to weak acid contributions), use second-derivative zero-crossing points to isolate true endpoints. For example, in HCl-H₃PO₄ mixtures, the second endpoint (d²(pH)/dV² = 0) corresponds solely to HPO₄²⁻ neutralization. Apply iterative calculations to adjust for ionic strength effects, and validate with spiked recovery experiments .

Q. What advanced analytical techniques are suitable for characterizing this compound’s structural interactions in biological matrices?

Methodological Answer: Use NMR titration to study binding interactions (e.g., with enzymes or receptors). For example, monitor chemical shift changes in Tyr aromatic protons upon ligand binding. Complement with isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS). For in situ analysis in cells, employ fluorescence microscopy with tyrosine-specific probes (e.g., dansyl chloride derivatives) .

Q. How can researchers optimize HPLC methods to separate this compound from structurally similar byproducts?

Methodological Answer: Develop a gradient elution protocol using a C18 column. Start with 95% H₂O (0.1% TFA) and 5% acetonitrile, ramping to 30% acetonitrile over 20 minutes. Adjust pH to 2.5 to protonate carboxylates and enhance resolution. Validate method robustness via precision studies (RSD <2% for retention time) and spike-and-recovery tests in biological fluids .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret discrepancies between theoretical and observed pKa values for this compound?

Methodological Answer: Reconcile differences by accounting for solvent effects and ionic strength . Use the Davies equation to adjust pKa for high ionic strength (>0.1 M). Validate with potentiometric titrations in varying solvents (e.g., water vs. DMSO). If discrepancies persist, investigate tautomerism or aggregation via dynamic light scattering (DLS) .

Q. What statistical methods are recommended for analyzing dose-response data involving this compound?

Methodological Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀, Hill coefficient, and 95% confidence intervals. Use ANOVA to compare curves across experimental groups, and apply Bonferroni correction for multiple comparisons. Report uncertainty via Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.